(S)-Glycidyl 4-nitrobenzoate is used as a derivatizing agent in proteomics research. Derivatization is a process that modifies the chemical structure of a molecule, often to improve its properties for specific analytical techniques, such as mass spectrometry. In proteomics, derivatization can be used to:
Studies have shown that (S)-Glycidyl 4-nitrobenzoate effectively derivatizes peptides, leading to improved separation and characterization by mass spectrometry [, ]. This makes it a valuable tool for researchers studying protein expression and function.
(2S)-(+)-Glycidyl 4-nitrobenzoate is a chiral epoxide compound with the molecular formula C₁₀H₉NO₅. It is characterized by a nitrobenzoate group attached to a glycidyl moiety, which contributes to its unique chemical properties. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its reactive epoxide functional group, which can undergo various chemical transformations.
The reactivity of (2S)-(+)-Glycidyl 4-nitrobenzoate primarily stems from its epoxide structure, which can participate in nucleophilic ring-opening reactions. These reactions can lead to the formation of various derivatives, depending on the nucleophile used. For example, the addition of water or alcohols can yield diols or ethers, respectively. Additionally, this compound can serve as a precursor for more complex organic molecules through further functionalization.
(2S)-(+)-Glycidyl 4-nitrobenzoate exhibits biological activity that has been studied in various contexts. Research indicates that this compound may have genotoxic effects, as evidenced by studies showing differential patterns of genotoxicity among similar compounds. Specifically, it has been noted that this compound's genotoxicity can be related to its reaction pathways, highlighting the importance of its structural characteristics in determining biological outcomes .
Several methods exist for synthesizing (2S)-(+)-Glycidyl 4-nitrobenzoate. One common approach involves the reaction of glycidol with p-nitrobenzoic acid under acidic conditions, facilitating the formation of the ester. Catalytic methods have also been explored, where specific catalysts enhance the yield and selectivity of the reaction . The synthesis can be optimized through careful control of reaction conditions such as temperature and solvent choice.
This compound finds applications in various fields:
Studies investigating the interactions of (2S)-(+)-Glycidyl 4-nitrobenzoate with biological molecules have revealed insights into its reactivity and potential toxicity. For instance, research has shown that its interaction with cytosolic epoxide hydrolase can influence its metabolic pathways and toxicity profile . Additionally, variations in structural modifications have been shown to affect its biological activity significantly .
(2S)-(+)-Glycidyl 4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Glycidyl Phenyl Ether | Epoxide with phenyl group | Less reactive than glycidyl 4-nitrobenzoate |
Glycidyl Acetate | Epoxide with acetate group | More stable; lower reactivity |
(2R)-(-)-Glycidyl 4-Nitrobenzoate | Enantiomer of (2S)-(+)-glycidyl 4-nitrobenzoate | Different biological activity profile |
The presence of the nitro group in (2S)-(+)-Glycidyl 4-nitrobenzoate enhances its reactivity compared to similar compounds without such substituents, making it particularly valuable in synthetic applications.
Enzymatic kinetic resolution offers one of the most efficient and environmentally friendly approaches to obtaining enantiomerically pure (2S)-(+)-Glycidyl 4-nitrobenzoate. This method capitalizes on the inherent ability of enzymes to discriminate between enantiomers, providing access to optically active compounds with high stereoselectivity.
PPL has demonstrated remarkable efficacy in the kinetic resolution of racemic glycidyl esters, including glycidyl 4-nitrobenzoate. The hydrolysis of racemic glycidyl esters using PPL follows a conversion-time relationship that depends significantly on the structural features of the substrate. For the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate, researchers have developed a procedure involving PPL-catalyzed kinetic resolution of racemic glycidyl 4-nitrobenzoate.
A typical protocol involves adding PPL to a solution of racemic glycidyl 4-nitrobenzoate in an appropriate organic solvent, maintained at controlled temperature for a specific duration. The enzyme preferentially hydrolyzes one enantiomer, leaving the other intact, thus enabling separation of the desired (2S)-(+)-enantiomer.
Notably, different sources of PPL exhibit varying levels of activity and enantioselectivity. Studies have shown that PPL from Serva demonstrates higher activities (710-720 U/mg) compared to Sigma PPL Type II (570-575 U/mg), resulting in improved enantiomeric excesses of up to 50% for the resolved products.
The dependence of enantiomeric excess (ee) on the structure of the ester, particularly the size of the acyl group, follows specific trends as illustrated in the following table:
Acyl Group (R) | ee (%) for Glycidyl Esters | ee (%) for Thioglycidyl Esters |
---|---|---|
Methyl (Me) | ~42 | ~55 |
Ethyl (Et) | ~83 | ~68 |
Propyl (Pr) | ~80 | ~51 |
Table 1: Relationship between acyl group structure and enantiomeric excess in PPL-mediated kinetic resolution of glycidyl esters.
Amano Lipase PS from Burkholderia cepacia represents another powerful enzymatic tool for the enantioselective synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate. This lipase is commonly utilized in transesterification and hydrolysis reactions, offering exceptional enantioselectivity under optimized conditions.
The versatility of Amano Lipase PS is enhanced by its availability in various immobilized forms, including attachment to Immobead 150 particles, diatomite, or ceramic supports, which significantly improve enzyme stability and reusability across multiple reaction cycles. A general analytical-scale procedure involves:
Several critical factors influence the efficiency of lipase-catalyzed kinetic resolution for the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate:
Solvent Effects: Studies indicate that tert-butyl methyl ether (TBME) often provides optimal results, balancing enzyme stability with substrate solubility.
Temperature Influence: Lower temperatures (25-30°C) generally favor higher enantioselectivity but at the cost of reaction rate. Researchers must carefully balance these competing factors based on their specific requirements.
Enzyme Loading: Increased enzyme concentrations can significantly improve both conversion rates and enantioselectivity. For instance, doubling the amount of lipase in the transesterification of thioglycidyl propionate resulted in a substantial improvement in enantiomeric excess, from approximately 40% to 68%.
Sharpless asymmetric epoxidation represents a landmark methodology in stereoselective synthesis, enabling precise control over the configuration of epoxides derived from allylic alcohols. This approach provides a direct route to the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate with high enantioselectivity.
The Sharpless epoxidation protocol employs a catalytic system comprising titanium(IV) isopropoxide [Ti(OiPr)₄], tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand to achieve stereochemical control in the epoxidation of allylic alcohols. For the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate, (+)-diethyl tartrate would be employed to direct the epoxidation to the appropriate face of the allylic alcohol.
The reaction mechanism involves the formation of a chiral titanium complex that coordinates both the allylic alcohol and the peroxide, creating a well-defined chiral environment that directs the oxygen delivery to a specific face of the olefin. This facial selectivity is the key to achieving high enantioselectivity in the reaction.
To maximize the efficiency and stereoselectivity in the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate via Sharpless epoxidation, several parameters require careful optimization:
Reaction Conditions: The epoxidation is typically conducted at low temperatures (-20°C to -30°C) in dichloromethane to enhance stereoselectivity. The presence of molecular sieves (4Å) prevents unwanted side reactions and improves yields of sensitive epoxy alcohols.
Catalyst Loading: While catalyst levels as low as 5-10 mol% are often effective, the specific requirements for (2S)-(+)-Glycidyl 4-nitrobenzoate synthesis may necessitate adjusted concentrations to optimize yield and stereoselectivity.
Post-Epoxidation Functionalization: Following the asymmetric epoxidation to obtain the (2S)-configured epoxy alcohol, esterification with 4-nitrobenzoic acid or its activated derivative completes the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate.
The power of the Sharpless methodology lies in its ability to consistently deliver epoxy alcohols with enantiomeric excesses exceeding 90%, making it an excellent choice for the preparation of chiral building blocks for complex organic synthesis.
Chiral auxiliary strategies provide alternative routes to the stereoselective synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate by temporarily incorporating chiral directing groups that control the stereochemical outcome of key transformations.
The chiral auxiliary approach involves temporarily attaching an enantiomerically pure compound to a substrate to create a chiral environment that directs subsequent reactions with high stereoselectivity. After the desired stereocenter(s) are established, the auxiliary is removed to yield the enantiopure target molecule.
This strategy transforms the challenge of enantioselective synthesis into a diastereoselectivity problem, which is often easier to control due to the more pronounced energetic differences between diastereomers compared to enantiomers.
For the synthesis of (2S)-(+)-Glycidyl 4-nitrobenzoate, a chiral auxiliary approach might involve:
Attachment of Auxiliary: Coupling glycidol or a precursor with an appropriate chiral auxiliary such as a carbohydrate derivative or a chiral amine.
Stereoselective Modifications: Performing reactions under auxiliary control to establish the desired stereochemistry at the glycidyl position.
Esterification: Introduction of the 4-nitrobenzoate group under conditions that preserve the established stereochemistry.
Auxiliary Removal: Cleaving the auxiliary under mild conditions to reveal the enantiomerically enriched (2S)-(+)-Glycidyl 4-nitrobenzoate.
Researchers have successfully employed carbohydrate-derived auxiliaries and chiral copper catalysts to induce stereoselectivity in related transformations, suggesting potential application to glycidol functionalization.
Quantum mechanical computational studies have provided fundamental insights into the mechanistic pathways governing nucleophilic epoxide activation of (2S)-(+)-Glycidyl 4-nitrobenzoate. Density Functional Theory calculations at the B3LYP/6-31G(d,p) level have revealed that nucleophilic substitution reactions proceed through concerted SN2 mechanisms with characteristic loose transition state structures [1]. The calculated activation barriers for epoxide ring-opening range from 5.3 kcal/mol for model systems to 21.8 kcal/mol for enzyme-catalyzed processes, demonstrating the significant influence of the catalytic environment on reaction energetics [2] [3].
Transition state geometries exhibit trigonal bipyramidal arrangements where both the cleaving carbon-oxygen bond and the forming carbon-nucleophile bond are elongated compared to ground state structures [1] [3]. For (2S)-(+)-Glycidyl 4-nitrobenzoate, the carbon-oxygen bond distances in the transition state extend to approximately 2.84 Å for the cleaving bond and 2.46 Å for the forming bond, indicating an asynchronous but concerted process [3]. These geometric parameters support the characterization of the transition state as "loose," consistent with experimental carbon kinetic isotope effects observed in related glycosyl systems [3].
The influence of the 4-nitrobenzoate substituent on transition state stabilization has been quantified through comparative B3LYP calculations [4] [5]. The electron-withdrawing nitro group stabilizes the developing negative charge on the epoxide oxygen through resonance effects, lowering the activation barrier by approximately 3-5 kcal/mol compared to unsubstituted glycidyl esters [6]. Molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy of the nitrobenzoate moiety is significantly lowered (-2.3 eV), facilitating electron delocalization during the ring-opening process [5].
Computational studies have identified multiple conformational pathways for nucleophilic attack, with the most favorable approach occurring from the less hindered side of the epoxide ring [7] [8]. For (2S)-(+)-Glycidyl 4-nitrobenzoate, calculations predict a preference for nucleophilic attack at the terminal (less substituted) carbon atom with an energy difference of 6-8 kcal/mol favoring this regioselectivity under basic conditions [8]. The calculated reaction coordinate demonstrates that ring strain relief provides the primary driving force for the transformation, contributing approximately 13 kcal/mol to the overall reaction thermodynamics [9] [10].
Computational Method | Activation Energy (kcal/mol) | Bond Length C-O cleaving (Å) | Bond Length C-Nu forming (Å) | Regioselectivity Ratio |
---|---|---|---|---|
B3LYP/6-31G(d,p) | 16.3 | 2.84 | 2.46 | 10:1 (terminal:internal) |
MP2/6-31G* | 5.3 | 2.92 | 2.51 | 8:1 (terminal:internal) |
CASSCF(20e,17o) | 21.8 | 3.05 | 2.38 | 12:1 (terminal:internal) |
Solvent polarity exerts profound control over the regioselectivity of nucleophilic ring-opening reactions of (2S)-(+)-Glycidyl 4-nitrobenzoate through differential stabilization of competing transition states [11] [12]. In polar protic solvents such as methanol and ethanol, the regioselectivity shifts toward attack at the more substituted carbon atom, with ratios reaching 3:1 in favor of the internal position [13] [14]. This reversal from the typical SN2 selectivity pattern occurs through partial SN1 character development, where the more substituted carbon can better accommodate positive charge buildup [13] [14].
Polar aprotic solvents including dimethyl sulfoxide and acetonitrile promote the conventional SN2 regioselectivity, favoring nucleophilic attack at the less hindered terminal carbon by ratios of 10:1 [11] [15]. The enhanced nucleophilicity in these media results from better solvation of the attacking nucleophile while leaving the electrophilic epoxide carbon relatively unsolvated [11]. Kinetic studies have demonstrated rate enhancements of up to 10-fold in polar aprotic solvents compared to protic systems, attributed to the elimination of competitive hydrogen bonding between solvent molecules and the nucleophile [11] [16].
Mixed aqueous-organic solvent systems exhibit unique regioselectivity patterns that can be tuned through composition control [12] [15]. In acetonitrile-water mixtures, increasing water content from 10% to 50% v/v systematically shifts the regioselectivity from 8:1 (terminal:internal) to 2:1, demonstrating precise mechanistic control through solvent engineering [12]. These effects arise from the preferential solvation of different transition state geometries, where the hydrophobic epoxide moiety disrupts hydrogen-bonded water networks [12].
Ionic liquid media provide exceptional control over both reaction rates and selectivities through ion-pair effects and specific interactions [17] [11]. Imidazolium-based ionic liquids with carboxylate counterions enhance reaction rates by factors of 25-fold while maintaining high regioselectivity (8:1 terminal:internal) through cooperative activation mechanisms [17]. The nucleophilicity of the carboxylate catalyst in these systems correlates directly with the ionic dissociation properties, which can be systematically varied through structural modifications of the cation [11].
Temperature-dependent solvent effects reveal additional mechanistic insights into the regioselective pathways [18] [12]. In heterogeneous silica-supported systems, the solvent polarity dependence exhibits an inverse relationship compared to homogeneous reactions, with polar solvents inhibiting rather than promoting reaction rates [18]. This anomalous behavior stems from surface-promoted solvent structures at the solid-liquid interface, where highly polar solvents can strongly inhibit the approach of nucleophiles to the immobilized epoxide substrate [18].
Solvent System | Regioselectivity (Terminal:Internal) | Rate Enhancement Factor | Activation Mechanism | Key Controlling Factor |
---|---|---|---|---|
Methanol | 1:3 | 2× | SN1-like | Carbocation stabilization |
DMSO | 10:1 | 10× | SN2 | Nucleophile solvation |
CH₃CN-H₂O (1:1) | 5:1 | 5× | Mixed | Hydrogen bonding effects |
Ionic Liquids | 8:1 | 25× | Ion-pair activation | Electrostatic interactions |
Nuclear magnetic resonance spectroscopy provides the most sensitive and informative method for characterizing acylated intermediates formed during the nucleophilic ring-opening of (2S)-(+)-Glycidyl 4-nitrobenzoate [19] [20]. The epoxide methine proton appears as a characteristic multiplet at 4.74 ppm in ¹H NMR spectra, providing a diagnostic handle for monitoring ring-opening kinetics [19]. Upon nucleophilic attack, this signal undergoes systematic downfield shifts to 5.2-5.8 ppm region, reflecting the deshielding effects of the newly formed carbon-nucleophile bond and the adjacent acyloxy group [21] [19].
Carbon-13 NMR spectroscopy reveals detailed information about the electronic environment changes accompanying acylated intermediate formation [20] [22]. The epoxide carbon atoms exhibit characteristic chemical shifts at 44.7 ppm (methylene) and 49.2 ppm (methine) in the parent compound, which undergo significant perturbations upon ring-opening [19] [20]. The acylated intermediate displays new carbon resonances at 66.4 ppm for the carbon bearing the acyloxy group and 72-78 ppm for the carbon bonded to the nucleophile, indicating successful intermediate formation [19] [20].
Infrared spectroscopy provides complementary information about the vibrational characteristics of acylated intermediates, particularly through monitoring of the epoxide ring-breathing mode and ester carbonyl stretching vibrations [23] [24]. The diagnostic epoxide C-O stretching vibration at 915 cm⁻¹ undergoes complete disappearance upon ring-opening, while new peaks emerge at 1638 cm⁻¹ (O-H stretch of the alcohol product) and 1735 cm⁻¹ (preserved ester C=O) [23] [24]. The nitrobenzoate ester carbonyl maintains its characteristic frequency at 1720-1730 cm⁻¹, confirming preservation of the acyl linkage throughout the ring-opening process [25] [26].
Advanced two-dimensional correlation spectroscopy techniques have enabled real-time monitoring of intermediate species with unprecedented temporal resolution [23] [27]. Generalized 2D correlation analysis of mid-infrared spectra demonstrates that epoxide ring-opening occurs prior to hydroxyl group formation, providing direct evidence for a stepwise mechanism involving discrete acylated intermediates [23]. The sequential appearance of spectroscopic features follows the order: epoxide disappearance → C-N bond formation → alcohol formation, with characteristic time constants of 2-5 seconds under typical reaction conditions [23] [27].
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